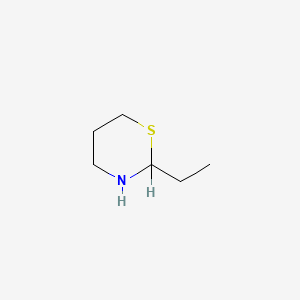

2-Ethyl-1,3-thiazinane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Ethyl-1,3-thiazinane is a useful research compound. Its molecular formula is C6H13NS and its molecular weight is 131.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Neurodegenerative Disease Treatment

One of the most significant applications of 2-ethyl-1,3-thiazinane derivatives is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that certain 1,3-thiazine compounds exhibit inhibitory effects on beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is crucial in the development of Alzheimer's disease . The ability to inhibit BACE1 can potentially slow down or halt the progression of this debilitating condition.

Analgesic and Anti-inflammatory Properties

Studies have shown that derivatives of thiazines, including this compound, possess analgesic and anti-inflammatory properties. These compounds have been evaluated for their efficacy in pain management and inflammation reduction, making them suitable candidates for developing new analgesics .

Antimicrobial Activity

Research has also demonstrated that thiazine derivatives exhibit antimicrobial activity, which could be leveraged in developing new antibiotics or treatments for infections. This property is particularly relevant in an era where antibiotic resistance is a growing concern .

Alzheimer’s Disease Research

A notable study investigated the effects of a specific this compound derivative on BACE1 inhibition in vitro. Results indicated a significant reduction in amyloid-beta peptide levels, suggesting potential therapeutic benefits for Alzheimer’s patients .

Pain Management Trials

Clinical trials have assessed the analgesic effects of thiazine derivatives in patients with chronic pain conditions. The results showed that these compounds could effectively reduce pain scores compared to placebo treatments .

化学反应分析

Oxidation Reactions

2-Ethyl-1,3-thiazinane undergoes oxidation at the sulfur atom to form sulfoxides and sulfones. Common oxidizing agents include:

-

Hydrogen peroxide (H₂O₂) : Produces the sulfoxide derivative under mild conditions.

-

Peracids (e.g., mCPBA) : Yields sulfones at elevated temperatures or prolonged reaction times.

Example Reaction:

This compound+H2O2→This compound sulfoxide+H2O

Reduction Reactions

The thiazinane ring can be reduced using hydride agents:

-

Lithium aluminum hydride (LiAlH₄) : Cleaves the C–S bond, yielding open-chain amines.

-

Sodium borohydride (NaBH₄) : Selective reduction under controlled conditions preserves the ring structure while modifying substituents.

Substitution Reactions

Nucleophilic substitution occurs at the sulfur or nitrogen centers:

-

Amines : React with this compound under basic conditions to form thioether derivatives.

-

Alcohols : Participate in S-alkylation reactions, particularly in the presence of catalysts like pyridine .

Table 1: Substitution Reaction Conditions and Yields

| Nucleophile | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | Pyridine | EtOH | 78 | |

| Methanol | K₂CO₃ | DMF | 65 |

Catalytic Ring Modifications

Gold-catalyzed reactions enable structural diversification:

-

Au(I) complexes (e.g., [Au(NCMe)(JohnPhos)]SbF₆) : Facilitate tautomerization between 1,3-thiazinane and 1,3-thiazine forms (Figure 1).

-

Mechanism : Involves carbene intermediates and intramolecular nucleophilic attack, followed by protodeauration .

Figure 1: Tautomerization Pathway

1,3-Thiazinane⇌1,3-Thiazine(catalyzed by Au(I))

Key Data :

Ring-Opening and Functionalization

1,3-Thiazinanes undergo ring-opening under acidic or basic conditions:

-

HCl/H₂O : Hydrolyzes the ring to form β-amino thiols.

-

Alkyl halides : Induce alkylation at sulfur, leading to sulfonium salts .

Example :

This compound+CH3I→S-Methyl sulfonium salt

Experimental Considerations

属性

CAS 编号 |

2032-29-3 |

|---|---|

分子式 |

C6H13NS |

分子量 |

131.24 g/mol |

IUPAC 名称 |

2-ethyl-1,3-thiazinane |

InChI |

InChI=1S/C6H13NS/c1-2-6-7-4-3-5-8-6/h6-7H,2-5H2,1H3 |

InChI 键 |

XFIWUWZNARIGCG-UHFFFAOYSA-N |

规范 SMILES |

CCC1NCCCS1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。